(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole
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Overview
Description
(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole is a chiral compound with a complex structure featuring fluorine, iodine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde, phenylacetic acid, and fluoromethyl ketone.
Formation of Oxazole Ring: The key step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved using a condensation reaction between the aldehyde and the amine group of phenylacetic acid under acidic conditions.
Introduction of Fluoromethyl Group: The fluoromethyl group is introduced via a nucleophilic substitution reaction, where a fluoromethylating agent reacts with the intermediate compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (4S,5R) enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it particularly useful in studying stereoselective processes in biological systems.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its structural features suggest it could be a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity profile makes it valuable for the synthesis of high-performance polymers and other materials.
Mechanism of Action
The mechanism by which (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoromethyl and iodophenyl groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-(chloromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(4S,5R)-4-(bromomethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
(4S,5R)-4-(methyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FINO/c17-10-14-15(11-6-8-13(18)9-7-11)20-16(19-14)12-4-2-1-3-5-12/h1-9,14-15H,10H2/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNHTCFXLYIJK-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)I)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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